1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound with significant potential in pharmacological research. This compound features a molecular formula of and a molecular weight of 585.1 g/mol, typically exhibiting a purity of around 95% . The compound is classified under the category of triazoloquinazolinones, which are known for their diverse biological activities, including antitumor and antimicrobial properties.
The synthesis of this compound involves several key steps that typically include the formation of the triazole and quinazoline rings. While specific synthetic routes may vary, a general method includes:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purities but are not specified in the available literature .
The molecular structure of 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be represented using various structural notations:
InChI=1S/C32H33ClN6O3/c33-25-10-12-26(13-11-25)42-23-22-36-18-20-37(21-19-36)30(40)15-14-29-34-35-32-38(17-16-24-6-2-1-3-7-24)31(41)27-8-4-5-9-28(27)39(29)32/h1-13H,14-23H2This notation provides a standardized representation of the compound's structure.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 585.1 g/mol |
| IUPAC Name | 1-[3-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCN(CC5)CCOC6=CC=C(C=C6)Cl |
The reactivity of this compound is primarily dictated by its functional groups, particularly the piperazine and triazole moieties. Potential chemical reactions include:
These reactions can be influenced by factors such as solvent choice and temperature .
Further studies are required to clarify the specific pathways and interactions involved .
The physical properties of 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include:
| Property | Value |
|---|---|
| Appearance | Solid (typically crystalline form) |
| Solubility | Soluble in organic solvents (specifics vary) |
| Stability | Generally stable under standard laboratory conditions |
Chemical properties include reactivity with nucleophiles and electrophiles due to its diverse functional groups .
This compound has potential applications in various scientific fields:
Research continues to explore these avenues to harness its full potential .
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5